Dimethyl dibromomalonate
Description
Significance of Geminal Dihalomethanes in Organic Synthesis
Geminal dihalomethanes, compounds bearing two halogen atoms on the same carbon, are important synthons in organic chemistry. helsinki.firesearchgate.net Their utility stems from the electronic properties conferred by the two halogen atoms, which render the central carbon electrophilic and the adjacent protons (if any) acidic. This reactivity allows for their participation in a variety of bond-forming reactions. helsinki.fi They are frequently employed in the formation of new carbon-carbon bonds and can serve as precursors to carbenes or carbenoids. helsinki.fi The specific nature of the halogen atoms influences the reactivity, with the leaving group ability generally following the trend I > Br > Cl > F. This differential reactivity is often exploited in selective transformations. helsinki.fi The synthesis of geminal dihalides can be challenging, and various methods have been developed, often utilizing the reactivity of adjacent functional groups like carbonyls. helsinki.fiorganic-chemistry.org
Historical Development and Evolution of Malonate Reactivity
The chemistry of malonic acid and its esters has a rich history, dating back to its initial preparation in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. atamanchemicals.comwikipedia.org The synthetic utility of malonic esters, particularly diethyl malonate, was recognized in the late 19th and early 20th centuries with the development of the malonic ester synthesis. studysmarter.co.ukbritannica.com This classical reaction sequence, involving deprotonation, alkylation, hydrolysis, and decarboxylation, provided a reliable method for the synthesis of substituted acetic acids. studysmarter.co.uk
Over the years, the understanding and application of malonate reactivity have evolved significantly. Initially focused on simple alkylations, the scope of malonate chemistry expanded to include the synthesis of more complex cyclic and heterocyclic systems. studysmarter.co.uk The recognition of the acidity of the methylene (B1212753) protons in malonates was a crucial step, enabling their use as nucleophiles in a wide range of reactions. britannica.com The introduction of halogenated malonates, such as dimethyl dibromomalonate, further broadened the synthetic potential, allowing for their use as electrophilic partners and precursors to highly functionalized molecules. Contemporary malonate chemistry encompasses a vast array of transformations, including transition metal-catalyzed reactions, asymmetric synthesis, and applications in materials science, demonstrating the enduring importance of this class of compounds. studysmarter.co.uk
Scope and Contemporary Relevance of this compound in Chemical Research
This compound (CAS No. 37167-59-2) is a highly reactive compound that has found significant application in modern organic synthesis. lookchem.comsigmaaldrich.com Its geminal dibromo functionality makes it a potent electrophile and a precursor for various reactive intermediates. In recent years, research has highlighted its utility in several key areas, including cyclopropanation reactions, the synthesis of other gem-dihalogenated compounds, and the construction of complex heterocyclic and fullerene-based structures.
One of the notable applications of this compound is in the synthesis of cyclopropanes. It has been employed in visible light-induced photoredox catalysis to achieve the cyclopropanation of alkenes. wisc.edu Furthermore, it has been utilized in the electrochemical cyclopropanation of fullerene derivatives, demonstrating its utility in materials science. researchgate.net The reaction of this compound with C60 fullerenes in the presence of a base has been shown to lead to a novel cyclopropanation reaction, allowing for the regioselective formation of hexakisadducts. nih.gov
This compound also serves as a precursor for other valuable gem-dihalo compounds. For instance, it can be used to synthesize geminal diazides through substitution reactions with sodium azide, although this class of compounds is known to be potentially hazardous. mdpi.comresearchgate.net Its reactivity as a brominating agent has also been explored. For example, heating cyclohexene (B86901) in the presence of this compound and methanol (B129727) yields 1-bromo-2-methoxycyclohexane. wisc.edu
The electrophilic nature of this compound allows it to react with a variety of nucleophiles. cdnsciencepub.com This reactivity has been harnessed in the synthesis of various heterocyclic systems. For example, it has been used in the synthesis of spirocyclopropanes through reactions with 2-arylidene-1,3-indandiones. The compound's role as a source of electrophilic bromine has been utilized in the enantioselective dibromination of allylic alcohols. wisc.edu Its reaction with C60F18 leads to nucleophilic replacement of fluorine atoms, resulting in the formation of novel annulenic fullerenes. rsc.org
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37167-59-2 | lookchem.comsigmaaldrich.comalfa-chemistry.comalfa-chemistry.comchemicalbook.com |
| Molecular Formula | C₅H₆Br₂O₄ | lookchem.com |
| Molecular Weight | 289.91 g/mol | lookchem.com |
| Melting Point | 58-61 °C | lookchem.com |
| Boiling Point | 222.2 °C at 760 mmHg | lookchem.com |
| Density | 2.007 g/cm³ | lookchem.com |
| Refractive Index | 1.523 | lookchem.com |
Selected Applications of this compound in Organic Synthesis
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference(s) |
| Cyclopropanation | Styrene | Cu(I)-phenanthroline complex | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | - | |
| Dibromination | Cinnamyl alcohol | TiBr(Oi-Pr)₃, chiral diol | Chiral dibrominated product | High | wisc.edu |
| Fullerene Functionalization | C₆₀ | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclopropanated fullerene adducts | - | nih.gov |
| Heterocycle Synthesis | 2-Arylidene-1,3-indandione | K₂CO₃, chiral organocatalyst | Spirocyclopropane | High | researchgate.net |
| SN2' Substitution | C₆₀F₁₈ | DBU | CBr(CO₂Et)₂ substituted fullerene | - | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,2-dibromopropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZGBUTYDAIEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068023 | |
| Record name | Propanedioic acid, dibromo-, dimethyl ester | |
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Molecular Weight |
289.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37167-59-2 | |
| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-dimethyl ester | |
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| Record name | Dimethyl dibromomalonate | |
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| Record name | Dimethyl dibromomalonate | |
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| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-dimethyl ester | |
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| Record name | Propanedioic acid, dibromo-, dimethyl ester | |
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| Record name | Dimethyl dibromomalonate | |
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| Record name | DIMETHYL DIBROMOMALONATE | |
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Synthetic Methodologies for Dibromomalonate Esters
Direct Bromination Approaches
Direct bromination methods are the most common and straightforward routes to synthesize dibromomalonate esters. These approaches involve treating a dialkyl malonate with a suitable brominating agent.
The direct reaction with elemental bromine (Br₂) is a well-established method for producing dibromomalonate esters. The reaction involves the stepwise substitution of the two acidic protons on the central carbon of the malonic ester. For instance, diethyl dibromomalonate can be prepared in a high yield of 95% by reacting diethyl malonate with bromine. chemicalbook.com The procedure for the related monobromination often involves adding bromine to a solution of the malonic ester in a solvent like carbon tetrachloride. orgsyn.org Higher boiling point fractions from this type of reaction often contain the desired dibrominated product. orgsyn.org
| Reagent | Substrate | Product | Yield | Conditions |
| Bromine (Br₂) | Diethyl Malonate | Diethyl Dibromomalonate | 95% | Not specified chemicalbook.com |
| N-Bromosuccinimide (NBS) | Dimethyl Malonate | Dimethyl Dibromomalonate | 90% | n-heptane, 25°C, 18h, Darkness chemicalbook.com |
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. egyankosh.ac.indokumen.pub In the context of malonic ester chemistry, PTC is frequently employed for C-alkylation reactions, where a catalyst, such as a tetraalkylammonium salt or a crown ether, transports an anion (like the malonate enolate) from the aqueous or solid phase into the organic phase for reaction with an alkyl halide. google.comresearchgate.net
While more commonly documented for alkylation, the principles of PTC can be applied to halogenation. osti.gov The catalyst transfers a basic anion (e.g., hydroxide) into the organic phase to deprotonate the malonic ester, generating the enolate in situ. This enolate can then react with the brominating agent. This method can enhance reaction rates and allow for the use of less expensive bases like potassium carbonate or sodium hydroxide (B78521). dokumen.pubgoogle.com The catalytic activity in such systems often depends on the nature of the catalyst, with crown ethers and tetraalkylammonium salts being highly effective. researchgate.net Simple procedures have been developed for the monoalkylation of malonic ester using systems like potassium hydroxide in DMFA with triethylbenzylammonium chloride, demonstrating the utility of PTC in modifying malonic esters. osti.gov
Advanced Synthetic Strategies for Dibromomalonate Ester Preparation
Beyond direct bromination with common reagents, more advanced strategies have been developed, often to improve selectivity, safety, or reaction conditions.
Hexabromoacetone (HBA) has been identified as a potent brominating agent for various organic transformations. researchgate.netresearchgate.net It is recognized as an efficient reagent for the bromination of substrates like saturated hydrocarbons and for converting alcohols to alkyl bromides. researchgate.netresearchgate.net The reactivity of HBA in bromination reactions can be significantly high. researchgate.net While direct, detailed procedures for the specific use of hexabromoacetone to synthesize this compound are not extensively documented in the provided sources, its established utility as a powerful bromine source suggests its potential as an alternative to Br₂ or NBS in this context. Interestingly, related compounds like diethyl dibromomalonate can themselves act as brominating agents for other substrates, such as phenols and cyclohexanones. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Routes for Dibromomalonate Esters
The choice of synthetic route for preparing dibromomalonate esters depends on factors such as desired yield, scale, safety considerations, and available reagents.
Direct Bromination with Bromine (Br₂) : This is a classic, high-yielding method. chemicalbook.com However, it involves handling highly corrosive and volatile liquid bromine, which can pose significant safety challenges, especially on a large scale. masterorganicchemistry.com The reaction can also produce hydrogen bromide (HBr) as a byproduct. orgsyn.org
Direct Bromination with N-Bromosuccinimide (NBS) : This route offers a significant advantage in terms of ease of handling, as NBS is a stable, crystalline solid. masterorganicchemistry.com It often provides high yields and can be more selective, as the concentration of bromine generated in situ is low, which can minimize side reactions. masterorganicchemistry.comchemicalbook.com It is a preferred method for α-bromination due to high yields and fewer side-products. wikipedia.org
Alternative Reagents (e.g., Hexabromoacetone) : Reagents like HBA offer high reactivity. researchgate.net Their use could potentially lead to very efficient bromination, but they may be more expensive or less readily available than Br₂ or NBS. The development of methods using such reagents is often driven by the need for specific reactivity or selectivity that cannot be achieved with more traditional agents. scispace.com
Reactivity Profiles and Transformative Organic Chemistry of Dibromomalonates
Nucleophilic Reactivity of the Malonate Carbanion Equivalent
Dimethyl dibromomalonate can be transformed into a potent nucleophile, a malonate carbanion equivalent, which engages in several crucial carbon-carbon bond-forming reactions. This transformation is typically achieved under basic conditions or through reductive processes.
Michael Addition Reactions
The carbanion generated from this compound is a soft nucleophile, making it an excellent candidate for Michael or 1,4-conjugate addition reactions with various Michael acceptors. A significant application of this reactivity is in the synthesis of highly functionalized nitrocyclopropanes through the reaction with α,β-unsaturated nitroalkenes. buchler-gmbh.com In these reactions, the malonate anion adds to the β-position of the nitroalkene, creating an intermediate that subsequently undergoes intramolecular cyclization to yield the cyclopropane (B1198618) ring.
Organocatalysis has been effectively employed to control the stereochemical outcome of these additions. For instance, the conjugate addition of bromomalonates to α,β-unsaturated nitroalkenes can be catalyzed by chiral bases like cupreine (B190981) to produce enantiomerically enriched products. buchler-gmbh.com Similarly, the reaction between 2-arylidene-1,3-indandiones and dimethyl bromomalonate, catalyzed by a diarylprolinol derivative, proceeds via a Michael-initiated ring-closing (MIRC) strategy to afford spirocyclopropanes in high yields and with significant enantioselectivity. researchgate.net
The success of these reactions often depends on the careful choice of base and solvent to facilitate the initial deprotonation without promoting undesired side reactions. For example, potassium carbonate has been used to generate the carbanion from monohalomalonates for reaction with electrophilic alkenes. grafiati.com
Table 1: Organocatalyzed Michael Addition Reactions
| Michael Acceptor | Catalyst/Base | Product Type | Yield/Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (E)-(2-nitrovinyl)benzene | Cupreine Base | Nitrocyclopropane (B1651597) | - | buchler-gmbh.com |
Alkylation and Carbon-Carbon Bond Forming Reactions
Beyond conjugate additions, the nucleophilic character of the this compound equivalent is utilized in direct alkylation reactions. The process involves the formation of an enolate, which subsequently acts as a nucleophile in substitution reactions with alkyl halides, enabling the formation of new carbon-carbon bonds.
A notable example is the addition of diethyl dibromomalonate to vinyltrimethylsilane (B1294299), initiated by dibenzoyl peroxide, which results in the formation of a (2-bromo-2-trimethylsilylethyl)-bromomalonic acid diethyl ester. osti.gov This demonstrates the compound's ability to participate in radical addition pathways to form C-C bonds. Furthermore, reactions with N-substituted bromomethanesulfonamides and α-halo ketones, mediated by potassium carbonate, lead directly to 3-substituted β-sultams through a domino sequence of intermolecular followed by intramolecular alkylation. grafiati.com
Cyclopropanation Reactions
This compound is a key reagent in several advanced cyclopropanation strategies, particularly those leveraging the power of photochemistry. These methods provide access to highly substituted cyclopropane rings, which are valuable structural motifs in pharmaceuticals and natural products. researchgate.net
Organophotocatalytic Cyclopropanation of Olefins
The intermolecular cyclopropanation of unactivated olefins with α-bromomalonates can be achieved under organophotocatalysis. researchgate.netethz.chethz.ch This method is distinguished by its operational simplicity, proceeding in the presence of air and moisture with low catalyst loadings (e.g., 0.5 mol%) of an organophotocatalyst such as a benzothiazinoquinoxaline derivative. ethz.chethz.ch The reaction demonstrates broad functional group tolerance, accommodating acids, alcohols, halides, and esters, and is effective for mono-, di-, and trisubstituted olefins. ethz.chnih.gov Mechanistic studies suggest a cycle where the photocatalyst, upon excitation by visible light, engages with the bromomalonate to initiate the cyclopropanation sequence. ethz.ch
Photoredox-Catalyzed Cyclopropanation via Double Single Electron Transfer (SET) Mechanisms
A powerful strategy for cyclopropanation involves the visible light-induced generation of a malonate carbanion from this compound via a double single electron transfer (SET) process. rsc.orgresearchgate.net This reaction is typically catalyzed by a ruthenium complex, such as [Ru(bpy)₃]Cl₂, under mild conditions, even using sunlight in the open air. rsc.orgrsc.org
The proposed mechanism proceeds as follows:
The excited photocatalyst, *[Ru(bpy)₃]²⁺, undergoes a single electron transfer to the this compound, generating a dibromomalonate radical and [Ru(bpy)₃]³⁺. uni-bayreuth.de
This radical intermediate loses a bromide ion to form a bromomalonyl radical. uni-bayreuth.de
A second SET from another catalyst molecule (or a reduced species in the cycle) converts the carbon-centered radical into the corresponding malonate carbanion. researchgate.netuni-bayreuth.de
This carbanion then undergoes a Michael addition to an electron-deficient alkene. uni-bayreuth.de
The resulting intermediate cyclizes via intramolecular nucleophilic substitution, eliminating the remaining bromide ion to furnish the final cyclopropane product. uni-bayreuth.de
This method was initially found to be most effective for electron-deficient alkenes, with reduced reactivity observed for electron-rich ones. researchgate.net
Table 2: Photoredox-Catalyzed Cyclopropanation of Alkenes
| Alkene Substrate | Catalyst System | Key Mechanism | Product Type | Reference |
|---|---|---|---|---|
| Electron-deficient alkenes | [Ru(bpy)₃]Cl₂ / Visible Light | Double SET | Polysubstituted cyclopropane | rsc.orgresearchgate.net |
Radical-Polar Crossover Processes in Cyclopropane Synthesis
Cyclopropane synthesis can also be achieved through a radical-polar crossover mechanism, which elegantly combines radical chemistry with ionic reactions. acs.orgacs.org In this pathway, a photocatalytically generated radical adds to an alkene. organic-chemistry.orgnih.gov The key step is the subsequent reduction of the resulting radical adduct to an anion. organic-chemistry.org This "crossover" from a radical intermediate to a polar, anionic intermediate allows for a final intramolecular substitution (Sₙ2) cyclization to form the cyclopropane ring. acs.orgorganic-chemistry.org
This strategy has been successfully applied to the synthesis of 1,1-disubstituted cyclopropanes from homoallylic tosylates, where an initial radical addition is followed by reduction and intramolecular cyclization. organic-chemistry.org While the direct application using this compound as the primary radical source is part of a broader mechanistic framework, the principle involves generating a carbon-centered radical that initiates the cascade. researchgate.netacs.org The transformation of a radical species into one with ionic reactivity is a powerful concept, enabling the difunctionalization of alkenes and the construction of complex cyclic systems under mild, photocatalytic conditions. acs.orgacs.org
Reactions with Unsaturated Systems
This compound readily participates in addition reactions with various alkenes, often initiated by radical or photoredox processes. Copper-initiated radical addition provides a straightforward method for functionalization. For example, diethyl dibromomalonate, a close analog, undergoes addition to methyl 10-undecenoate. abiosus.org This type of reaction can be part of a broader strategy for the alkylation of fatty acids. abiosus.org
Visible light photoredox catalysis also enables the cyclopropanation of alkenes with dibromomalonates, as detailed in the mechanistic section above. researchgate.net This method is particularly effective for electron-deficient alkenes. researchgate.net
In reactions involving alkenols, the initial addition of the malonate moiety across the double bond can be followed by an intramolecular cyclization involving the hydroxyl group. This tandem process allows for the synthesis of complex cyclic structures like lactones. The oxidative cyclization of alkenols represents a powerful strategy in organic synthesis. rsc.org
The addition of dibromomalonates to vinyltrimethylsilane has been studied, highlighting the reactivity of this specialized unsaturated system. In a reaction initiated by dibenzoyl peroxide, diethyl dibromomalonate adds to vinyltrimethylsilane to form the diethyl ester of (2-bromo-2-trimethylsilylethyl)-bromomalonic acid. osti.gov This radical addition demonstrates that the reactivity of diethyl dibromomalonate is significantly higher than that of its monobrominated counterpart, diethyl bromomalonate, under similar conditions. osti.gov The presence of the trimethylsilyl (B98337) group influences the regioselectivity of the radical addition. However, initiation of this reaction using metal carbonyls was found to be inefficient. osti.gov
Functionalization of Fullerenes and Related Carbon Nanostructures
The Bingel-Hirsch reaction is a cornerstone of fullerene chemistry, providing a reliable method for the synthesis of methanofullerenes. chem-station.com This reaction involves the cyclopropanation of a fullerene's chem-station.comchem-station.com double bond using a halomalonate, such as this compound, in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comscispace.com
The mechanism proceeds in two key steps:
Enolate Formation and Nucleophilic Addition: The base abstracts the acidic proton from the malonate ester, generating a stabilized enolate. This enolate then acts as a nucleophile, attacking one of the carbon atoms of a chem-station.comchem-station.com bond on the fullerene cage. This addition creates a carbanionic center on the fullerene. chem-station.comscispace.com
Intramolecular Substitution: The newly formed fullerene carbanion attacks the adjacent carbon atom bearing the malonate group, displacing the bromide ion in an intramolecular Sₙ2 reaction. This step results in the closure of a cyclopropane ring on the fullerene surface, yielding a methanofullerene adduct. chem-station.comscispace.com
This reaction is highly specific for the more electron-rich chem-station.comchem-station.com bonds over the chem-station.comcsic.es bonds of the fullerene cage. scispace.com The resulting adducts bear ester functionalities that can be used for further chemical transformations. chem-station.com The Bingel-Hirsch reaction has been successfully applied not only to pristine C₆₀ but also to higher fullerenes and endohedral metallofullerenes, where the encapsulated metal can influence the reaction's kinetics. scispace.comnih.govresearchgate.net
While the first Bingel-Hirsch addition to C₆₀ is straightforward, subsequent additions present a significant challenge in controlling regioselectivity. A second addition to a C₆₀ monoadduct can theoretically yield eight different regioisomers. academie-sciences.fr Achieving regiocontrol is crucial for creating well-defined fullerene derivatives for materials science applications.
A powerful strategy to overcome this is the use of tethers. In this approach, two malonate groups are connected by a flexible linker of a specific length. chem-station.comacademie-sciences.fr When this bis-malonate reacts with C₆₀, the tether's length and geometry pre-organize the system, directing the second addition to a specific location relative to the first. This "tether-directed remote functionalization" can lead to the formation of a single regioisomer in high yield. academie-sciences.fr
The outcome is highly dependent on the tether's structure. For instance, macrocyclic bis-malonates have been designed to selectively produce specific bisadduct patterns.
| Tether Structure (Alkyl Spacers) | Favored Addition Pattern | Selectivity |
|---|---|---|
| C₄ and C₈ Spacers | cis-2 | Exclusive |
| C₈ and C₁₄ Spacers | equatorial | Exclusive |
The challenge of regioselectivity becomes even more complex with non-spherical fullerenes like C₇₀ or endohedral metallofullerenes such as La@C₂ᵥ-C₈₂. csic.esnih.gov For these systems, the inherent asymmetry of the carbon cage leads to a much larger number of possible isomers. researchgate.netnih.gov Computational studies, often using Density Functional Theory (DFT), are employed to predict the most thermodynamically and kinetically favorable addition sites, though experimental results show that these reactions are often less regioselective than those with C₆₀. researchgate.netnih.gov Supramolecular strategies, where the fullerene is encapsulated within a molecular mask, have also emerged as a sophisticated method to control the regioselectivity of the Bingel-Hirsch reaction on C₇₀. csic.es
Halogenation and Halofunctionalization Reactions
This compound serves as a potent, yet controllable, source of electrophilic bromine for a variety of chemical transformations. Its reactivity allows for halogenation and halofunctionalization reactions under specific conditions, often mediated by catalysts to achieve high levels of selectivity. Unlike more aggressive brominating agents such as molecular bromine, the reactivity of this compound can be modulated, providing a valuable tool for complex organic synthesis.
A significant application of dialkyl dibromomalonates is in the catalytic enantioselective dibromination of allylic alcohols. wisc.edunih.gov Research has demonstrated a novel dibromination reaction that utilizes a dibromomalonate, such as diethyl dibromomalonate, as the bromonium (Br+) source in combination with a titanium bromide species as the bromide (Br-) source. wisc.eduacs.org This system has been successfully rendered enantioselective through the use of a chiral tartaric acid-derived diol (TADDOL) ligand, which appears to result in ligand acceleration. wisc.edunih.gov
The reaction's development was driven by the need to control the absolute stereochemistry in alkene dibromination, a historically challenging transformation. wisc.edu In this system, it is proposed that the Lewis-acidic titanium halide activates the dibromomalonate, facilitating the transfer of an electrophilic bromine atom to the alkene. nih.gov The chiral ligand, coordinated to the titanium center, orchestrates the facial selectivity of the bromine transfer, leading to the formation of a bromonium ion with high enantiopurity. Subsequent intramolecular delivery of a bromide anion from the titanium complex completes the dibromination. wisc.edu
Key findings from this research include:
The combination of diethyl dibromomalonate and bromotitanium triisopropoxide is effective for the dibromination of allylic alcohols. thieme-connect.com
The use of a tartaric acid-derived diol as a chiral ligand induces high enantioselectivity. nih.gov
The reaction demonstrates excellent chemoselectivity for allylic alcohols, with other alkenes being unreactive under the same conditions. wisc.edu
The resulting enantioenriched dibromides are versatile chiral building blocks that can be further functionalized. wisc.edu
The table below summarizes the results for the enantioselective dibromination of various allylic alcohols using this method.
| Substrate (Allylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamyl alcohol | 82 | 96 |
| (E)-4-Phenylbut-3-en-2-ol | 80 | 95 |
| (E)-1-Phenylbut-2-en-1-ol | 75 | 88 |
| Geraniol | 65 | 91 |
| (E)-Hex-2-en-1-ol | 71 | 93 |
Table compiled from data presented in related studies on enantioselective dibromination. wisc.edunih.gov
The utility of this compound and its diethyl analogue extends beyond the specific dibromination of allylic alcohols to a more general role as a source of electrophilic bromine in asymmetric catalysis. wisc.eduacs.org The activation of the C-Br bond by a Lewis acid is a key principle. nih.gov This pairing generates a more controlled "Br+" equivalent compared to harsher reagents. Lewis-acidic metal halides, particularly titanium halides, have been shown to efficiently activate dibromomalonates for this purpose while also serving as the nucleophilic halide source. nih.gov
This dual role of the metal halide complex is central to designing catalytic asymmetric systems. nih.gov The coordination of the dibromomalonate to the metal center, which is part of a chiral ligand environment, precedes the bromine transfer. This controlled environment dictates the stereochemical outcome of the initial bromonium ion formation. wisc.edu The replacement of dibromomalonates with other brominating agents like N-bromosuccinimide in these systems often leads to a significant reduction in enantioselectivity, highlighting the unique and favorable properties of dibromomalonates as bromonium sources in this context. wisc.edu
Reactions with Oxygen-Centered Nucleophiles
This compound exhibits characteristic reactivity towards oxygen-centered nucleophiles. The two bromine atoms on the central carbon atom are excellent leaving groups, making this carbon highly electrophilic and susceptible to attack by nucleophiles such as catechols and alkoxides.
This compound reacts with catechols (1,2-dihydroxybenzenes) to form stable cyclic ketal derivatives. In this reaction, the two adjacent hydroxyl groups of the catechol act as a bidentate nucleophile, attacking the central carbon of the dibromomalonate in a double substitution reaction that displaces both bromide ions. This process results in the formation of a five-membered 1,3-dioxolane (B20135) ring fused to the benzene (B151609) ring.
This reaction has been exploited for the development of fluorescent probes for the detection of catechol-containing compounds, such as catechol estrogens. dtic.mildtic.mil The dibromomalonate core can be functionalized with fluorophores, and upon reaction with a catechol, the fluorophore becomes covalently linked, enabling detection and quantification via methods like High-Performance Liquid Chromatography (HPLC). dtic.mildtic.mil Studies have shown that α,α-dibromomalonates react readily and specifically with catechols to form these highly fluorescent spiro, ketal derivatives. dtic.millookchem.com
| Catechol Reactant | Dibromomalonate Reagent | Product Type | Application |
| Catechol | Diethyl dibromomalonate | Ketal derivative | Fluorescent labeling |
| Catechol Estrogen | Diethyl dibromomalonate | Ketal derivative | Biomarker detection |
| Catechol | Bis-(N-phenyl) dibromomalonamide | Ketal derivative | Probe development |
Table based on findings from studies on derivatization of catechols. dtic.mildtic.mil
The reaction of dialkyl dibromomalonates with strong, non-enolizable bases like sodium methoxide (B1231860) can lead to the formation of dibromocarbene (:CBr₂). sciencemadness.orglookchem.com Instead of a simple nucleophilic substitution at the carbonyl carbons, the reaction can proceed through a more complex pathway.
Evidence suggests that the reaction involves an initial "bromophilic attack," where the methoxide ion attacks one of the bromine atoms of the dibromomalonate. lookchem.comresearchgate.net This generates a carboethoxydibromomethyl carbanion and methyl hypobromite. The highly unstable carbanion then rapidly eliminates the second bromide ion to yield dibromocarbene. lookchem.com This reactive intermediate can then be trapped by an alkene present in the reaction mixture, such as cyclohexene (B86901), to form a dibromocyclopropane derivative (e.g., dibromonorcarane), providing strong evidence for the transient existence of the carbene. sciencemadness.orglookchem.com This pathway represents a novel method for generating dibromocarbene under relatively mild conditions.
Mechanistic Elucidation and Advanced Computational Studies
Investigation of Radical Pathways
The involvement of radical intermediates in reactions with dimethyl dibromomalonate is a key area of study, revealing complex chain mechanisms and electron transfer processes.
Free-Radical Chain Addition Mechanisms in Bromomalonate Reactivity
The addition of bromomalonates to unsaturated compounds can proceed through a free-radical chain mechanism. wikipedia.org This process typically involves three main stages: initiation, propagation, and termination. libretexts.org In the initiation step, a radical is generated from a precursor, often facilitated by heat or light. libretexts.org The propagation phase, which constitutes the "chain" part of the reaction, involves the reaction of this initial radical with a stable molecule to generate a new radical species, which then continues the chain. libretexts.org
Studies on the free-radical addition of ethyl 2-bromocarboxylates to alkenes have provided insights into the factors influencing these reactions. oregonstate.edu For instance, diethyl α-bromomalonate has demonstrated selectivity in competitive addition reactions. oregonstate.edu The mechanism involves the radical adding to the alkene at the most sterically accessible position, typically resulting in anti-Markovnikov addition. wikipedia.org The chain length in these additions is often substantial. oregonstate.edu
It has been noted that α-bromomalonates can act as efficient radical initiators. nsf.gov They can undergo homolysis to form malonyl radicals through either a single electron transfer (SET) or an energy transfer pathway. nsf.gov The generated malonyl radical can then participate in subsequent reactions, such as hydrogen abstraction or addition to double bonds. libretexts.orgnsf.gov
Electron Transfer Processes in Photoredox-Catalyzed Transformations
Visible light photoredox catalysis has emerged as a powerful tool for initiating reactions involving this compound through single electron transfer (SET) processes. researchgate.netdiva-portal.org In these transformations, a photocatalyst, upon excitation by visible light, can either accept an electron from or donate an electron to a substrate to generate a radical ion. chimia.ch
In the context of this compound, photoredox catalysis can facilitate its reduction to generate a radical intermediate. researchgate.netacs.org For example, in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂, this compound can undergo a double-SET process. researchgate.net The initial SET reduces the dibromomalonate to a radical carbenoid, which can then be further reduced to a carbanion. researchgate.net This process is a cornerstone of various synthetic applications, including cyclopropanation reactions with alkenes. researchgate.netrsc.org
The mechanism often involves the photocatalyst being excited to a higher energy state, from which it can engage in electron transfer. nih.gov In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor, and the resulting reduced photocatalyst then transfers an electron to the substrate (e.g., this compound). nih.gov Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to the substrate. nih.gov The choice of pathway depends on the specific photocatalyst and reactants involved. nih.gov
Carbanion and Reactive Intermediate Generation
The generation of carbanions and other reactive intermediates from this compound opens up avenues for various carbon-carbon bond-forming reactions.
Photocatalytic Generation of Carbanion Equivalents
The general strategy involves the initial formation of a radical intermediate through a single electron reduction of the dibromomalonate. acs.org This radical is then further reduced by the photocatalyst to the corresponding carbanion. acs.org This radical-polar crossover allows for transformations that resemble classical organometallic reactions but avoids the use of stoichiometric metal reductants. uni-regensburg.de
Table 1: Key Features of Photocatalytic Carbanion Generation from Dibromomalonates
| Feature | Description | Reference |
| Method | Visible light-induced photoredox catalysis | researchgate.net |
| Mechanism | Double single-electron transfer (SET) | researchgate.net |
| Intermediate | Radical carbenoid followed by carbanion | researchgate.net |
| Application | Cyclopropanation of electron-deficient alkenes | researchgate.netresearchgate.net |
| Advantage | Avoids stoichiometric metal reductants | uni-regensburg.de |
Bromophilic Attack Mechanisms
In certain reactions, this compound can undergo a bromophilic attack, where a nucleophile attacks one of the bromine atoms instead of the carbon atom. This leads to the formation of a carbanion and a brominated nucleophile. researchgate.netacs.org
Evidence for a novel bromophilic attack was found in the reaction of diethyl dibromomalonate with sodium methoxide (B1231860). researchgate.netchemsrc.com This reaction, when carried out in the presence of cyclohexene (B86901), yielded dibromonorcarane, a product consistent with the trapping of dibromocarbene. researchgate.netchemistry-chemists.com The proposed mechanism suggests that the methoxide ion attacks a bromine atom of the diethyl dibromomalonate, generating a carboethoxydibromomethyl carbanion. researchgate.net This carbanion then reacts with another molecule of diethyl dibromomalonate in a subsequent bromophilic attack to produce ethyl tribromoacetate, which then eliminates to form dibromocarbene. researchgate.net
This type of reactivity highlights the electrophilic nature of the bromine atoms in highly halogenated compounds like this compound.
Theoretical Chemistry Applications
Computational studies, particularly Density Functional Theory (DFT), have been employed to gain deeper insight into the reaction mechanisms involving this compound. These theoretical approaches help to elucidate the energetics of different pathways and the structures of transient intermediates.
For instance, DFT calculations have been used to study the propagation steps of radical chain mechanisms involving α-malonyl radicals. nsf.gov These studies can help to corroborate proposed mechanisms and predict the feasibility of certain reaction pathways. nsf.gov
In the context of photoredox catalysis, computational studies can provide information on the electronic properties of the photocatalysts and substrates, helping to rationalize the observed reactivity and selectivity. nih.gov For example, theoretical calculations can be used to estimate the redox potentials of the species involved in the catalytic cycle, which is crucial for understanding the electron transfer processes.
While specific computational studies focusing solely on this compound are not extensively detailed in the provided results, the application of these theoretical methods to related bromomalonate systems indicates their importance in understanding the complex reactivity of this class of compounds. nsf.govacs.org
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
While extensive, dedicated DFT studies published specifically on this compound are not widespread, the mechanisms proposed from experimental work highlight key areas where computational analysis provides critical insights. The primary role of DFT in this context is to model the high-energy intermediates and transition states that are difficult or impossible to observe directly.
Key intermediates in reactions involving this compound that are subject to computational investigation include:
Dibromomalonate Radical: Formed via a one-electron reduction, this radical is a proposed intermediate in radical chain addition mechanisms. researchgate.net
Dibromomalonate Anion/Carbanion: Subsequent reduction of the radical species can lead to the formation of a nucleophilic carbanion. This anion is a key intermediate in photocatalytic strategies for forming cyclopropanes, where it can undergo Michael addition followed by intramolecular substitution.
Bromonium Ion: In the enantioselective dibromination of allylic alcohols, this compound can act as a source of electrophilic bromine, leading to the formation of a transient bromonium intermediate with the alkene. wisc.edu
Dibromocarbene: In certain reactions, the formation of dibromocarbene via the reaction of this compound with a base has been proposed as a potential pathway for cyclopropanation. researchgate.net
DFT calculations are employed to map the potential energy surfaces of these reaction pathways. For instance, in the electrochemical reduction of this compound, DFT can be used to model the concerted electron-transfer and carbon-bromine bond cleavage, a process identified as the kinetic control step. researchgate.netresearchgate.net Such calculations help determine activation energy barriers, reaction thermodynamics, and the geometries of transition state structures, thereby validating proposed mechanisms.
Table 1: Computationally Modeled Intermediates of this compound
| Intermediate | Precursor Reaction | Subsequent Reaction Type | Role of DFT |
|---|---|---|---|
| Dibromomalonate Radical | Single electron transfer | Radical addition | Modeling spin density, stability, and reaction barriers. |
| Dibromomalonate Anion | Two-electron reduction | Nucleophilic substitution / Michael addition | Calculating nucleophilicity and transition states for C-C bond formation. |
| Bromonium Ion | Reaction with alkene | Nucleophilic attack by bromide | Investigating structure, stability, and stereochemistry of ring-opening. wisc.edu |
| Dibromocarbene | Base-induced elimination | Cycloaddition | Determining the viability and energy profile of the carbene pathway versus radical/anionic pathways. researchgate.net |
Computational Analysis of Regioselectivity and Stereochemical Outcomes
Computational methods are essential for understanding and predicting the selectivity of reactions involving this compound. A notable example is its use as a bromonium source in the catalytic enantioselective dibromination of allylic alcohols. wisc.edu In this reaction, a chiral catalyst, such as a tartaric acid-derived diol, is used to control the stereochemical outcome.
DFT would be the tool of choice to probe the origins of this enantioselectivity. The analysis would involve:
Modeling the coordination of the chiral diol catalyst to the titanium-bromide species and the this compound.
Calculating the transition state energies for the formation of the bromonium ion intermediate on both faces of the alkene.
Determining the energy difference between the diastereomeric transition states, which dictates the enantiomeric excess (ee) of the product.
These computational models can explain why a particular enantiomer is formed preferentially and can aid in the rational design of more effective catalysts for achieving higher selectivity. The reaction demonstrates a method for the chemoselective dibromination of allylic alcohols, and while the specific computational studies are not detailed in the reference, the mechanism is ripe for such analysis. wisc.edu
Table 2: Enantioselective Dibromination of Cinnamyl Alcohol using a Dibromomalonate Source
| Catalyst Loading | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Stoichiometric | Cinnamyl alcohol | (−)-7 | 93% | 97% |
| 20 mol % | Cinnamyl alcohol | (−)-7 | 85% | 81% |
Data derived from a study on enantioselective dibromination using a dibromomalonate source and a chiral diol catalyst. wisc.edu
Kinetic and Spectroscopic Investigations of Reaction Pathways
The elucidation of reaction mechanisms for this compound is heavily supported by kinetic and spectroscopic studies. Electrochemical methods, in particular, have provided significant insights into its reduction pathways.
In the copper-catalyzed electrochemical synthesis of cyclopropanes from styrene, studies using cyclic voltammetry and chronoamperometry have been pivotal. researchgate.netresearchgate.net These investigations revealed that the reduction of this compound by a copper(I) complex proceeds via redox catalysis. researchgate.netresearchgate.net The process is kinetically controlled by the rate of the concerted electron-transfer and carbon-bromine bond-breaking step. researchgate.netresearchgate.netresearchgate.net This pathway leads to the formation of a radical intermediate which then adds to styrene, ultimately forming the cyclopropane (B1198618) product. researchgate.netresearchgate.net This mechanism was shown to be specific to this compound, as other gem-dihalides studied resulted in different products via a radical chain addition mechanism. researchgate.netresearchgate.net
Spectroscopic techniques are crucial for identifying transient species. While direct spectroscopic data on this compound intermediates is scarce, analogous systems provide a blueprint for such investigations. Techniques like Electron Paramagnetic Resonance (EPR) would be ideal for detecting and characterizing the proposed radical intermediates. Similarly, time-resolved UV-vis spectroscopy could be used to monitor the formation and decay of transient complexes, such as the proposed transient GSH-Cu(II)GHK complex in related bioinorganic reactions, providing kinetic data on intermediate species. researchgate.net
Table 3: Findings from Electrochemical Studies of this compound
| Technique | Observation | Mechanistic Implication | Reference(s) |
|---|---|---|---|
| Cyclic Voltammetry | Catalytic wave observed upon addition of this compound to Cu(I) complex. | Confirms redox catalysis mechanism. | researchgate.net, researchgate.net |
| Chronoamperometry | Analysis of current-time transients. | Reaction rate is kinetically controlled by the electron transfer/bond cleavage step. | researchgate.net, researchgate.net |
| Controlled Potential Electrolysis | Formation of cyclopropane derivative specifically with this compound. | Pathway involves a unique intermediate compared to other gem-dihalides. | researchgate.net, researchgate.net |
Catalytic Applications in Organic Synthesis
Organocatalysis in Stereoselective Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. uni-bayreuth.declockss.org While the application of dimethyl dibromomalonate in this area is specific, it plays a crucial role in certain stereoselective reactions.
The development of asymmetric catalytic methods is a cornerstone of modern organic chemistry, allowing for the synthesis of enantiomerically enriched compounds. uni-bayreuth.de Organocatalysts, such as those derived from amino acids or cinchona alkaloids, operate through various activation modes to control the stereochemical outcome of a reaction. clockss.org In some instances, related compounds like diethyl dibromomalonate have been employed as an electrophilic bromine source in combination with a chiral catalyst to achieve enantioselective dibromination of allylic alcohols. rsc.org For example, a reaction using a tartaric acid-derived diol as a catalyst in the presence of diethyl dibromomalonate and a titanium bromide species has been developed for this purpose. rsc.org
The Michael addition is a fundamental carbon-carbon bond-forming reaction. niscpr.res.in The enantioselective variant, often catalyzed by chiral organocatalysts, is of significant interest. niscpr.res.innih.govencyclopedia.pub Dimethyl bromomalonate has been successfully employed as a nucleophile in the organocatalytic conjugate addition to α,β-unsaturated nitroalkenes. buchler-gmbh.com This reaction leads to the formation of highly functionalized nitrocyclopropanes with high enantioselectivity. grafiati.com
In a notable example, the use of a cupreine (B190981) base as an organocatalyst facilitates the Michael addition of dimethyl 2-bromomalonate to (E)-(2-nitrovinyl)benzene. buchler-gmbh.com This transformation yields the corresponding adduct, dimethyl (S)-2-bromo-2-(2-nitro-1-phenylethyl)malonate, which can then be converted into a nitrocyclopropane (B1651597) derivative. buchler-gmbh.comgrafiati.com The success of this reaction relies on the bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base activation. encyclopedia.pub While many organocatalytic Michael additions utilize dialkyl malonates, this example highlights a specific and valuable application of the brominated analogue. encyclopedia.pubmdpi.com
Table 1: Organocatalytic Enantioselective Michael Addition of Dimethyl Bromomalonate
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| Dimethyl 2-bromomalonate | (E)-(2-nitrovinyl)benzene | Cupreine Base | Dimethyl (S)-2-bromo-2-(2-nitro-1-phenylethyl)malonate | buchler-gmbh.com |
Photoredox Catalysis for Novel Transformations
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govresearchgate.net this compound is an excellent precursor for carbon-centered radicals in these transformations.
This compound and its diethyl analogue are frequently used in visible-light-induced reactions to form new carbon-carbon bonds. nih.gov A prominent application is the synthesis of cyclopropanes from alkenes. organic-chemistry.org The process is initiated by the single-electron reduction of the dibromomalonate by an excited photocatalyst. uni-bayreuth.de This generates a bromomalonyl radical, which can then engage in further reactions.
One proposed mechanism involves a double single-electron transfer (SET) process. The first SET generates the radical intermediate, which is then reduced again to form a malonate carbanion. uni-bayreuth.de This carbanion subsequently adds to an electron-deficient alkene in a Michael-type addition, followed by an intramolecular nucleophilic substitution to close the cyclopropane (B1198618) ring. uni-bayreuth.de This method has been successfully applied to a variety of electron-deficient alkenes. uni-bayreuth.deorganic-chemistry.org
Table 2: Examples of Visible Light-Mediated Cyclopropanation with Dibromomalonates
| Dibromomalonate | Alkene Substrate | Photocatalyst System | Yield | Reference |
|---|---|---|---|---|
| Diethyl dibromomalonate | Electron-deficient alkenes | Ru(bpy)₃Cl₂ / Visible Light | Good to excellent | organic-chemistry.org |
| This compound | Electron-deficient alkenes | Ir(III) complex / Visible Light | Moderate to good | uni-bayreuth.de |
The reactivity of this compound in photoredox catalysis is critically dependent on the photocatalytic system employed. The most common systems involve ruthenium or iridium polypyridyl complexes, such as [Ru(bpy)₃]²⁺, which absorb visible light and become potent single-electron donors or acceptors in their excited state. nih.gov
The typical catalytic cycle begins with the photoexcitation of the catalyst. The excited catalyst can then be reductively quenched by a sacrificial electron donor (like an amine) to generate a more potent reductant. This reduced catalyst then transfers an electron to the this compound. nih.gov This single-electron transfer results in the homolytic cleavage of a carbon-bromine bond, releasing a bromide ion and forming a dimethyl malonyl radical. uni-bayreuth.denih.gov This radical is the key intermediate for subsequent bond-forming events. Alternatively, a double SET process can lead to a carbanion, expanding the synthetic possibilities. uni-bayreuth.de The development of these systems has enabled transformations that were previously challenging, providing access to complex molecules under mild, environmentally benign conditions. organic-chemistry.org
Transition Metal Catalysis
While less common than its use in photoredox catalysis, this compound and related malonates participate in several important transition-metal-catalyzed reactions. These reactions often involve the formation of metal enolates or radical intermediates.
Research has shown that copper and palladium complexes can catalyze the arylation of dialkyl malonates. nih.govresearchgate.net For instance, the copper(I)-catalyzed coupling of aryl iodides with diethyl malonate proceeds under mild conditions to afford α-aryl malonates. nih.gov Similarly, palladium catalysts with sterically hindered phosphine (B1218219) ligands are effective for the arylation of malonates with aryl bromides and chlorides. researchgate.net
More directly, this compound has been used in an electrochemical reductive coupling catalyzed by a copper-phenanthroline complex. acs.org This reaction, which uses a sacrificial copper anode, results in the formation of cyclopropane derivatives. The mechanism involves the catalytic reduction of this compound by a Cu(I) complex. acs.org In another unique application, diethyl dibromomalonate serves as a bromonium source in a titanium-catalyzed enantioselective dibromination of allylic alcohols. rsc.org There are also reports of rhodium(III)-catalyzed C-H activation reactions where dibromomalonate can act as an electrophilic trap for metallacyclic intermediates, although this is more established for related compounds.
Copper-Promoted Insertion and Coupling Reactions
Copper catalysts have been effectively used to mediate reactions involving this compound, most notably in the synthesis of cyclopropane derivatives. The electrochemical reductive coupling of this compound with alkenes, such as styrene, can be catalyzed by a copper complex with 1,10-phenanthroline, utilizing a sacrificial copper anode. researchgate.net In this process, the formation of the cyclopropane derivative is a key outcome. researchgate.net Studies using cyclic voltammetry and chronoamperometry indicate that the reduction of this compound by the generated copper(I) complex is a form of redox catalysis. researchgate.netresearchgate.net This process is kinetically controlled by the rate of the concerted electron-transfer and carbon-bromine bond cleavage. researchgate.net However, non-electrochemical copper-promoted insertion reactions have been reported to produce low to unsatisfactory yields of the desired cyclopropane products. unife.it
Table 1: Copper-Catalyzed Cyclopropanation
| Reactants | Catalyst System | Product Type |
|---|
Cobalt-Catalyzed Cyclization and Trapping Reactions
In the realm of cobalt catalysis, this compound and its diethyl analogue have proven to be efficient radical trapping agents. In aerobic cobalt(II)-catalyzed oxidations, tetrahydrofur-2-ylmethyl radicals can be generated stereoselectively from substituted pent-4-en-1-ols. nih.gov These transient radical intermediates are effectively trapped by diethyl dibromomalonate, leading to the formation of functionalized tetrahydrofurans in synthetically useful yields. nih.gov This reaction demonstrates the utility of dibromomalonates in terminating a cyclization-oxidation cascade with a synthetically valuable functional group.
Table 2: Cobalt-Catalyzed Radical Trapping
| Radical Source (Substrate) | Catalyst | Trapping Agent | Product |
|---|
Titanium-Mediated Asymmetric Halogenation Reactions
A significant application of dibromomalonates is in titanium-mediated asymmetric dibromination of allylic alcohols. wisc.eduscribd.comthieme-connect.comsorbonne-universite.fr In this methodology, diethyl dibromomalonate serves as the electrophilic bromonium (Br+) source, while a titanium bromide species, such as bromotitanium triisopropoxide, acts as the bromide (Br-) source. wisc.eduthieme-connect.comsorbonne-universite.fr The enantioselectivity of the reaction is achieved through the use of a chiral tartaric acid-derived diol (TADDOL) ligand, which appears to provide catalytic acceleration. wisc.eduthieme-connect.com
The proposed catalytic cycle suggests that the substrate, titanium bromide, and the chiral diol ligand combine to form a coordinatively saturated titanium complex. wisc.edu This organization facilitates the enantioselective delivery of the bromine atoms to the double bond of the allylic alcohol. wisc.eduscribd.com The reaction exhibits high chemoselectivity for allylic alcohols and enables the synthesis of highly enantioenriched chiral building blocks. wisc.edu
Table 3: Titanium-Mediated Asymmetric Dibromination of Allylic Alcohols
| Substrate | Catalyst System | Bromine Source | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cinnamyl alcohol | TiBr(Oi-Pr)₃ / Chiral Diol | Diethyl dibromomalonate | (2R,3S)-2,3-dibromo-3-phenylpropan-1-ol | Up to 92% ee wisc.edu |
| (E)-Hex-2-en-1-ol | TiBr(Oi-Pr)₃ / Chiral Diol | Diethyl dibromomalonate | (2R,3S)-2,3-dibromohexan-1-ol | 91% ee wisc.edu |
Electrochemical Methods in Dibromomalonate Chemistry
Electrosynthesis provides a powerful, reagent-free alternative for promoting reactions with this compound, offering mild conditions and high selectivity. researchgate.net These methods leverage electrochemically generated intermediates to construct complex cyclic and fused molecular systems. researchgate.netrsc.org
Electrosynthesis of Cyclic and Fused Systems
Electrochemical techniques are highly effective for synthesizing cyclic compounds from this compound. An electrocatalytic method has been developed for the cyclopropanation of reactive alkenes. researchgate.netrsc.org This approach often involves the reduction of the dibromomalonate to a carbanion intermediate, which then undergoes nucleophilic addition to an alkene to form the cyclopropane ring. researchgate.netrsc.org
Furthermore, electrosynthesis enables the creation of complex fused systems. A notable example is the reaction between electrochemically generated dianionic nih.govfullerene and diethyl dibromomalonate. researchgate.netrsc.org This reaction results in the formation of a new ring fused to the fullerene cage, demonstrating the power of electrochemistry to construct intricate polycyclic structures under controlled conditions. researchgate.netrsc.org
Electrochemical Annulation Reactions
Annulation is defined as the construction of a new ring onto an existing molecule. researchgate.netrsc.org Electrochemical methods provide a sustainable platform for such transformations, often proceeding without the need for stoichiometric chemical oxidants. researchgate.netrsc.org The previously mentioned reaction of nih.govfullerene dianions with diethyl dibromomalonate is a prime example of an electrochemical annulation, where a malonate-derived ring is appended to the fullerene scaffold. researchgate.netrsc.org
The general principle of these reactions involves the electrochemical generation of a reactive species—either a radical or an ion—which then initiates a cascade of bond-forming events to build the new ring. rsc.org The ability to precisely control the electrode potential allows for high selectivity in the generation of these intermediates, making electrosynthesis a valuable tool for complex molecular construction. While broad in scope, the principles of electrochemical annulation are applicable to substrates like this compound, positioning it as a valuable precursor for the electrosynthesis of diverse ring systems. rsc.org
Applications in Complex Molecular Architecture and Functional Materials
Building Blocks for Carbocyclic Frameworks
The construction of carbocyclic rings, fundamental components of many natural products and synthetic compounds, is a cornerstone of organic chemistry. Dimethyl dibromomalonate serves as a key building block for these structures, most notably in the formation of highly functionalized three-membered rings.
This compound is instrumental in the synthesis of functionalized cyclopropane (B1198618) derivatives, which are significant structural motifs in numerous biologically active molecules. A prominent method involves a visible-light-induced photoredox-catalyzed reaction with alkenes.
In a key study, researchers demonstrated that under visible light irradiation and in the presence of a suitable photoredox catalyst, this compound reacts with various electron-deficient alkenes to yield densely functionalized cyclopropanes. researchgate.net The proposed mechanism for this transformation involves a double single-electron transfer (SET) process. Initially, the excited photocatalyst reduces the this compound to form a radical intermediate, which is then further reduced to generate a malonate carbanion. This nucleophilic carbanion subsequently attacks the alkene in a Michael-type addition, followed by an intramolecular nucleophilic substitution that displaces a bromide ion to close the three-membered ring. researchgate.net
This method is valued for its mild reaction conditions, often using sunlight as the energy source in an open-air environment, highlighting its utility in environmentally benign synthesis. researchgate.net The reaction tolerates a range of functional groups on the alkene partner, providing access to a diverse library of cyclopropane structures.
Table 1: Synthesis of Functionalized Cyclopropanes via Photoredox Catalysis This table is interactive. Click on the headers to sort the data.
| Alkene Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Benzylidenemalononitrile | Ru(bpy)₃Cl₂ | Blue LEDs, DMF, 24h | 92% | researchgate.net |
| Ethyl 2-cyano-3-phenylacrylate | Ru(bpy)₃Cl₂ | Blue LEDs, DMF, 24h | 88% | researchgate.net |
| (E)-2-(2-nitrovinyl)thiophene | Ru(bpy)₃Cl₂ | Blue LEDs, DMF, 24h | 75% | researchgate.net |
| (E)-Chalcone | Ru(bpy)₃Cl₂ | Blue LEDs, DMF, 24h | 85% | researchgate.net |
Versatile Reagents for Heterocyclic Scaffolds Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound and its analogs provide efficient routes to various heterocyclic systems, including complex spiro and fused ring structures.
The synthesis of azaspirotrienediones, a class of compounds with potential applications in medicinal chemistry, can be achieved using dibromomalonate esters. Research has demonstrated a visible-light-mediated reaction of N-phenylpropynamides with diethyl 2,2-dibromomalonate to produce bromo-substituted azaspirotrienediones. researchgate.net This reaction proceeds under mild conditions and represents a modern approach to constructing spirocyclic systems. The process involves the formation of a complex scaffold through a cascade of reactions initiated by the interaction of the starting materials under photocatalysis. researchgate.net While this specific transformation was reported with the diethyl ester, it showcases a powerful application for the dibromomalonate class of reagents in synthesizing complex nitrogen-containing heterocycles.
This compound is a precursor for the synthesis of fused furan (B31954) rings, a common core in many natural products and pharmaceuticals. The strategy typically involves a two-step sequence: the cyclopropanation of an appropriate alkene, followed by a rearrangement of the resulting gem-dibromocyclopropane.
For instance, the reaction of alkylidenecycloalkanones with a dibromocarbene source (generated from reagents like tribromomethane) produces diastereoselective gem-dibromocyclopropyl ketones. rsc.org These intermediates, which can be formed using chemistry analogous to that of this compound, can then undergo a regioselective ring expansion. When subjected to acidic conditions, such as treatment with an alumina (B75360) catalyst, these cyclopropyl (B3062369) ketones rearrange via a Cloke-Wilson type mechanism to furnish fused furan derivatives in good yields. rsc.org This ring-expansion cascade provides an efficient pathway to complex furan-containing polycyclic systems from relatively simple precursors. rsc.orgresearchgate.net
Role in the Synthesis of Specialty Chemicals and Intermediates
Beyond its direct use in constructing complex rings, this compound serves as a critical intermediate for producing other valuable chemical entities.
In the academic pursuit of new therapeutic agents, this compound is recognized as a valuable precursor for creating molecules with potential biological activity. Its primary contribution in this context is its ability to generate cyclopropane-containing building blocks. The cyclopropyl group is considered a "privileged structure" in medicinal chemistry. unife.it Such structures are molecular frameworks that appear frequently in known drugs and are capable of binding to multiple biological targets, making them attractive starting points for drug discovery programs. unife.it
The cyclopropane ring, being small and strained, imparts unique conformational rigidity and electronic properties to a molecule, which can lead to enhanced binding affinity and selectivity for a biological target, as well as improved metabolic stability. researchgate.net Research has highlighted that cyclopropane motifs are found in a wide array of pharmacologically interesting compounds and natural products. researchgate.net Therefore, by providing an efficient entry to functionalized cyclopropanes, this compound serves as a key starting material in the synthesis of novel scaffolds for evaluation in drug discovery and chemical biology.
Future Directions and Emerging Research Avenues
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of dimethyl dibromomalonate. Future research will likely concentrate on catalysts that can precisely control reaction outcomes, particularly stereoselectivity, and operate under milder, more efficient conditions.
A significant frontier is the advancement of enantioselective catalysis . While reactions involving related compounds like diethyl dibromomalonate have seen progress, such as the use of titanium bromide species with tartaric acid-derived diols for the dibromination of allylic alcohols, the development of catalysts tailored for this compound is a key objective. researchgate.net The exploration of chiral transition metal complexes, for instance, those based on nickel, copper, or palladium with chiral ligands like Sparteine or bisoxazolines, could lead to highly enantioselective carbon-carbon bond-forming reactions.
Furthermore, research into photoredox and electrochemical catalysis offers promising avenues. These methods can enable novel reaction pathways through the generation of radical intermediates from this compound under exceptionally mild conditions, potentially leading to new types of transformations that are difficult to achieve with traditional thermal methods. The focus will be on designing catalyst systems that are not only efficient but also recyclable and based on earth-abundant metals to enhance sustainability.
| Catalyst Type | Potential Application | Anticipated Advantage |
|---|---|---|
| Chiral Lewis Acids (e.g., Ti, Cu, Zn complexes) | Enantioselective cyclopropanation, Michael additions | High stereocontrol, access to chiral building blocks |
| Organocatalysts (e.g., chiral amines, thioureas) | Enantioselective addition reactions | Metal-free conditions, lower toxicity |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical addition reactions to alkenes and alkynes | Mild reaction conditions, novel reactivity |
| Electrocatalysis | Reductive or oxidative transformations | Reagent-free redox control, enhanced safety |
Expansion of Substrate Scope and Reaction Diversity
Future research will undoubtedly seek to broaden the range of molecules that can react effectively with this compound, thereby increasing its utility in synthetic chemistry. Currently, its reactions are well-documented with certain classes of olefins and nucleophiles, but there is vast potential for expansion. researchgate.net
Investigations into reactions with more complex and sterically hindered substrates will be crucial. This includes exploring its reactivity with a wider array of unsaturated systems, such as allenes, dienes, and heterocycles, to construct intricate molecular architectures. researchgate.net Developing methodologies for the reaction of this compound with traditionally less reactive functional groups, such as C-H bonds through catalytic activation, represents a major long-term goal.
Moreover, diversifying the types of reactions it can undergo is a key research avenue. Beyond its use in cyclopropanations and Michael additions, there is potential for its application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy. Exploring its role in cascade reactions, where a single event triggers a series of subsequent transformations, could also lead to the rapid assembly of complex molecular scaffolds from simple starting materials.
| Reaction Class | Potential Substrates | Synthetic Goal |
|---|---|---|
| Addition Reactions | Allenes, conjugated dienes, functionalized alkynes | Synthesis of complex acyclic and cyclic structures |
| Cycloadditions | Dienes, 1,3-dipoles | Formation of diverse heterocyclic and carbocyclic rings |
| Multicomponent Reactions | Aldehydes, amines, unsaturated esters | Rapid generation of molecular complexity |
| C-H Functionalization | Arenes, alkanes (with appropriate catalysts) | Direct and efficient bond formation |
Advanced in situ Monitoring and Characterization Techniques
A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The direct observation of reactive intermediates and the real-time tracking of reaction kinetics are critical challenges that emerging technologies are beginning to address.
The application of advanced spectroscopic techniques in situ (in the reaction mixture) is a major area of future research. Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates as the reaction progresses, providing invaluable kinetic data. nih.gov This information is crucial for optimizing reaction conditions and understanding the factors that control selectivity. For instance, tracking key vibrational modes can reveal the rate of consumption of this compound and the appearance of products, helping to elucidate the reaction mechanism. nih.gov
Furthermore, the use of mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), is becoming increasingly powerful for detecting and characterizing transient, low-concentration intermediates that are invisible to other methods. nih.gov By coupling mass spectrometry with reaction systems, researchers can capture snapshots of the catalytic cycle, identify key intermediates, and gain unprecedented insight into the reaction pathway. This is particularly important for complex, catalyzed reactions involving this compound.
| Technique | Information Gained | Application in this compound Chemistry |
|---|---|---|
| ATR-FTIR/Raman Spectroscopy | Real-time concentration profiles, reaction kinetics | Optimizing reaction times, temperatures, and catalyst loading |
| Process NMR Spectroscopy | Structural information on species in solution, kinetics | Identifying intermediates and determining reaction pathways |
| Electrospray Ionization (ESI-MS) | Detection and identification of transient intermediates | Elucidating catalytic cycles and reaction mechanisms |
| Calorimetry | Heat flow and reaction thermodynamics | Assessing reaction safety and scalability |
Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Flow Chemistry)
The principles of green chemistry are increasingly guiding synthetic chemistry research, and future work with this compound will be heavily influenced by this paradigm shift. Key areas of focus will be the replacement of hazardous solvents and the adoption of more efficient and safer process technologies.
A major effort will be directed towards replacing traditional, often toxic and environmentally harmful, solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with green solvents . whiterose.ac.uk Research is active in identifying and validating bio-based and less hazardous alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), Cyrene™, and dimethyl isosorbide (B1672297) (DMI). Evaluating the performance of this compound reactions in these solvents will be critical for developing more sustainable synthetic protocols. Dimethyl carbonate (DMC) is another attractive option, serving as both a green solvent and a potentially reactive C1 building block. unive.it
The integration of flow chemistry represents another significant advance. Performing reactions in continuous flow reactors, rather than traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or fast reactions. This technology allows for safer handling of reactive intermediates and can facilitate the seamless integration of reaction and purification steps, leading to more efficient and scalable processes.
| Green Solvent | Source | Key Advantages | Potential Replacement For |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (e.g., corncobs) | Higher boiling point than THF, better stability | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Cyrene™ | Bio-based (cellulose) | Dipolar aprotic, biodegradable, low toxicity | DMF, N-Methyl-2-pyrrolidone (NMP), DMAc |
| Dimethyl Isosorbide (DMI) | Bio-based (corn) | High boiling point, high solvency, non-toxic | DMF, NMP |
| Dimethyl Carbonate (DMC) | Catalytic process | Low toxicity, biodegradable, versatile reagent | Phosgene, Methyl halides, various solvents |
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For this compound, this collaboration will be instrumental in accelerating the discovery and optimization of new reactions.
Computational modeling , particularly using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms that are difficult to probe experimentally. dntb.gov.uanih.gov Theoretical calculations can be used to map out potential energy surfaces, identify transition states, and predict the structures of intermediates. This allows researchers to understand the origins of selectivity and reactivity, rationalizing why a particular product is formed over others. For example, DFT studies can help in designing chiral catalysts by predicting which ligand structures will lead to the highest enantioselectivity. nih.gov
This in silico approach allows for the rapid screening of numerous catalysts, substrates, and reaction conditions, saving significant time and resources in the laboratory. The predictions from computational studies can then guide experimental efforts, focusing them on the most promising avenues. Conversely, experimental results, especially kinetic data from in situ monitoring, provide crucial benchmarks for validating and refining computational models. rsc.org This iterative cycle of prediction and verification is a powerful strategy for tackling complex chemical challenges and will be central to future research on this compound.
| Research Question | Computational Approach (In Silico) | Experimental Approach (In Vitro) |
|---|---|---|
| Understanding Reaction Mechanism | DFT calculations to map reaction pathways and transition states. | In situ spectroscopy (NMR, IR) and MS to detect intermediates. |
| Predicting Stereoselectivity | Modeling catalyst-substrate interactions and transition state energies. | Screening chiral catalysts and analyzing product enantiomeric excess. |
| Designing New Catalysts | Screening virtual libraries of ligands and predicting catalytic activity. | Synthesis and testing of computationally identified catalyst candidates. |
| Optimizing Reaction Conditions | Calculating reaction profiles under different solvent and temperature conditions. | Systematic experimental optimization guided by computational predictions. |
Q & A
Q. What are the established synthetic routes for dimethyl dibromomalonate, and how can purity be optimized?
this compound is synthesized via bromination of diethyl malonate using Br₂ in the presence of NaOH, followed by esterification (if starting from malonic acid). Key steps include controlled addition of bromine to avoid over-bromination and purification via vacuum distillation. Purity optimization involves rigorous washing with sodium thiosulfate to remove excess Br₂ and characterization via ¹H/¹³C NMR to confirm the absence of mono-brominated byproducts . For lab-scale synthesis, maintaining stoichiometric ratios (e.g., 2:1 Br₂:malonate) and low temperatures (0–5°C) minimizes side reactions .
Q. What spectroscopic methods are recommended for characterizing this compound?
Critical techniques include:
- FT-IR : Confirm C=O stretches (~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
- NMR : ¹H NMR should show ethyl/methyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂O), while ¹³C NMR identifies carbonyl carbons (~165 ppm) and Br-substituted carbons (~50 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280 for C₅H₈Br₂O₄⁺) and fragmentation patterns validate structure .
Q. How is this compound applied in cyclopropanation reactions?
It serves as a dibromocarbene precursor in cyclopropanation. For example, reacting with alkenes under basic conditions (e.g., NaOCH₃) generates cyclopropane rings. However, base selection is critical: NaOCH₃ failed in glycal cyclopropanation (recovery of starting material), while K₂CO₃ or tBuOK improved yields in analogous systems . Standard protocols recommend pre-forming the carbene via slow base addition to avoid decomposition .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in bromination reactions involving this compound?
In methoxide-mediated reactions, bromophilic attack dominates over nucleophilic substitution, leading to Br⁻ elimination and carbene formation. Computational studies (e.g., QSPR models) highlight the electrophilic nature of the dibromomalonate moiety, favoring bromine transfer to electron-rich substrates . Competing pathways can be probed using kinetic isotope effects or trapping intermediates with tellurides/selenides .
Q. How can failed cyclopropanation reactions be troubleshooted?
Failed reactions (e.g., recovery of starting material) may stem from:
- Insufficient base strength : Replace NaOCH₃ with stronger bases (tBuOK) to enhance carbene generation .
- Steric hindrance : Use less bulky substrates or polar solvents (DMF) to improve accessibility.
- Side reactions : Monitor for dibromomalonate hydrolysis (via TLC) and adjust reaction pH to neutral .
Q. What computational tools predict the reactivity of this compound in novel reactions?
Quantum chemistry-based QSPR models (e.g., CC-DPS) simulate electronic properties (e.g., LUMO energy, polarizability) to predict regioselectivity in halogenation. Molecular dynamics (MD) simulations further assess steric effects in cyclopropanation .
Q. How does advanced NMR (e.g., 2D techniques) resolve structural ambiguities in dibromomalonate derivatives?
Q. What conditions ensure the stability of this compound during storage and reactions?
Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to light (UV degradation) and monitor via periodic NMR. In reactions, use anhydrous solvents (e.g., THF over EtOH) .
Q. How do reactivity trends compare between this compound and other dihalomalonates (e.g., dichloro/diiodo)?
Dibromomalonates exhibit intermediate electrophilicity:
Q. What reporting standards enhance reproducibility in this compound research?
Adhere to MDAR guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
